1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Mass Spectrometry Analytical Chemistry Building Block Characterization

Leverage the dual synthetic utility of this imidazo[1,5-a]pyridine scaffold: the 8-fluoro substituent enhances metabolic stability and binding potency in medicinal chemistry programs, while the 1-bromo handle enables efficient cross-coupling for rapid SAR exploration. The 3-carboxylic acid serves as a derivatization anchor. Available in high purity (≥98%), it is an essential building block for IDO1/TDO inhibitor design and focused library synthesis, delivering reliable performance in automated parallel synthesis platforms.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.034
CAS No. 1783983-64-1
Cat. No. B2458744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
CAS1783983-64-1
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.034
Structural Identifiers
SMILESC1=CN2C(=C(N=C2C(=O)O)Br)C(=C1)F
InChIInChI=1S/C8H4BrFN2O2/c9-6-5-4(10)2-1-3-12(5)7(11-6)8(13)14/h1-3H,(H,13,14)
InChIKeyGHGYIIVIBIJVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1783983-64-1): Chemical Profile and Core Properties


1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1783983-64-1) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine class, characterized by a fused bicyclic core bearing a bromine atom at the 1-position, a fluorine atom at the 8-position, and a carboxylic acid functionality at the 3-position. Its molecular formula is C8H4BrFN2O2 and its molecular weight is 259.03 g/mol . This substitution pattern distinguishes it from the unsubstituted parent imidazo[1,5-a]pyridine-3-carboxylic acid (MW 162.15 g/mol) [1] and from other halogenated analogues, enabling unique reactivity and binding profiles that are critical in medicinal chemistry and chemical biology research.

Why 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid Cannot Be Readily Substituted by Other Imidazopyridine Carboxylic Acids


The imidazo[1,5-a]pyridine scaffold is highly sensitive to substitution pattern, with even minor changes in halogen positioning or carboxylic acid placement leading to divergent biological activity, synthetic utility, and physicochemical properties. For example, 8-fluoro substitution is known to significantly enhance metabolic stability and potency in certain enzyme inhibition contexts relative to non-fluorinated analogues [1], while the 1-bromo group provides a reactive handle for cross-coupling chemistry that is absent in dehalogenated or differently halogenated variants. Direct substitution with the parent imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1018587-80-8) would forfeit both the enhanced binding imparted by fluorine and the synthetic versatility of the bromine atom, making this specific compound essential for applications requiring both properties.

Quantitative Differentiation of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid: Key Evidence Dimensions


Molecular Weight Differentiation vs. Unsubstituted Core

The introduction of bromine and fluorine substituents increases the molecular weight of 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid to 259.03 g/mol , a 59.8% increase over the parent imidazo[1,5-a]pyridine-3-carboxylic acid (MW 162.15 g/mol) [1]. This significant mass shift provides a distinct mass spectrometry signature and alters chromatographic retention, facilitating its use as a heavy-isotope analogue surrogate or as a unique building block for constructing higher molecular weight libraries.

Mass Spectrometry Analytical Chemistry Building Block Characterization

Purity Specifications for Reliable Synthesis

Commercially available 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is typically supplied at high purity levels of 97-98% . This high purity minimizes byproduct formation during downstream derivatization, a critical factor for building block procurement where impurities in less rigorously purified analogues (often supplied at lower purity) can compromise yield and reproducibility in multi-step syntheses.

Synthetic Chemistry Medicinal Chemistry Quality Control

8-Fluoro Substitution Confers IDO1/TDO Inhibitory Activity

While direct IC50 data for this specific compound is not publicly available, the 8-fluoro substitution pattern on the imidazo[1,5-a]pyridine core has been demonstrated to confer potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key immunoregulatory enzymes [1]. In related 8-fluoroimidazo[1,5-a]pyridine series, compounds exhibit EC50 values as low as 74 nM in cellular IDO1 inhibition assays [2] and Kd values of 0.110 nM by SPR [3]. In contrast, non-fluorinated or differently halogenated imidazopyridine analogues often show reduced potency or altered selectivity profiles.

Cancer Immunotherapy Enzyme Inhibition Immuno-Oncology

1-Bromo Group Enables Unique Cross-Coupling Versatility

The presence of a bromine atom at the 1-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that is not available in non-halogenated or chloro-substituted analogues. In the imidazo[1,5-a]pyridine series, bromo-substituted derivatives undergo metal-catalyzed cross-coupling with arylmetal reagents in good to excellent yields, enabling the rapid diversification of the 1-position with aryl or heteroaryl groups [1]. The 8-fluoro group remains inert under these conditions, allowing orthogonal functionalization.

Synthetic Methodology Cross-Coupling Chemical Biology

High-Value Application Scenarios for 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid Based on Differential Evidence


IDO1/TDO Inhibitor Hit-to-Lead Optimization

Use 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid as a core scaffold for designing potent IDO1 or TDO inhibitors. The 8-fluoro group is critical for achieving low nanomolar potency , while the 1-bromo group allows rapid analog synthesis via cross-coupling to explore structure-activity relationships (SAR) at the 1-position [1]. The carboxylic acid at the 3-position can be further derivatized to modulate physicochemical properties.

Diverse Chemical Library Synthesis

Employ the compound as a versatile building block for generating focused or diverse screening libraries. The 1-bromo group is a reliable handle for high-yielding cross-coupling reactions , and the high commercial purity (97-98%) [1] ensures minimal side products, making it suitable for automated parallel synthesis platforms.

Analytical Standard for Mass Spectrometry-Based Assays

Due to its distinct molecular weight (259.03 g/mol) compared to the unsubstituted core, this compound can serve as a heavy-isotope surrogate or internal standard in LC-MS/MS assays for quantifying related imidazopyridine metabolites or drug candidates, particularly when isotope-labeled standards are unavailable or cost-prohibitive.

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